Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with a methyl ester and a 1-Boc-1,2,3,6-tetrahydro-4-pyridyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazine Ring: Starting from a suitable precursor, such as a substituted diamine, the pyrazine ring is constructed through cyclization reactions.
Introduction of the Methyl Ester Group: The carboxyl group on the pyrazine ring is esterified using methanol in the presence of an acid catalyst.
Attachment of the 1-Boc-1,2,3,6-tetrahydro-4-pyridyl Group: This step involves the protection of the pyridine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the attachment to the pyrazine ring through nucleophilic substitution or coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of N-oxides.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can further undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
N-oxides: from oxidation.
Alcohols: from reduction.
Amines: from Boc deprotection.
Scientific Research Applications
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected to reveal a reactive site that can form covalent bonds with target proteins, thereby modulating their activity. The pyrazine ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate: is similar to other pyrazine derivatives with ester and Boc-protected amine groups.
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyridine-2-carboxylate: is a closely related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness:
- The presence of both a pyrazine ring and a Boc-protected pyridyl group makes this compound unique in its structural and functional properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility compared to similar compounds.
Properties
Molecular Formula |
C16H21N3O4 |
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Molecular Weight |
319.36 g/mol |
IUPAC Name |
methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-7-5-11(6-8-19)12-9-18-13(10-17-12)14(20)22-4/h5,9-10H,6-8H2,1-4H3 |
InChI Key |
LXJFKHNSPFQKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=N2)C(=O)OC |
Origin of Product |
United States |
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